molecular formula C15H10FN B14177258 3-(4-Fluorophenyl)-3-phenylprop-2-enenitrile CAS No. 854278-57-2

3-(4-Fluorophenyl)-3-phenylprop-2-enenitrile

Cat. No.: B14177258
CAS No.: 854278-57-2
M. Wt: 223.24 g/mol
InChI Key: UFRQEUKCUNWZAG-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-3-phenylprop-2-enenitrile is an organic compound characterized by the presence of a fluorine atom on the phenyl ring and a nitrile group attached to a prop-2-enenitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-3-phenylprop-2-enenitrile typically involves the use of Suzuki-Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance . The reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve similar coupling reactions on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-3-phenylprop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly employed under acidic or basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Introduction of various functional groups like halides, nitro groups, or sulfonic acids.

Scientific Research Applications

3-(4-Fluorophenyl)-3-phenylprop-2-enenitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-3-phenylprop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets, potentially leading to desired biological effects . The nitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Fluorophenyl)-3-phenylprop-2-enenitrile: Similar structure but with the fluorine atom in a different position.

    3-(4-Chlorophenyl)-3-phenylprop-2-enenitrile: Chlorine atom instead of fluorine.

    3-(4-Methylphenyl)-3-phenylprop-2-enenitrile: Methyl group instead of fluorine.

Uniqueness

3-(4-Fluorophenyl)-3-phenylprop-2-enenitrile is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can enhance its reactivity and interaction with biological targets, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

854278-57-2

Molecular Formula

C15H10FN

Molecular Weight

223.24 g/mol

IUPAC Name

3-(4-fluorophenyl)-3-phenylprop-2-enenitrile

InChI

InChI=1S/C15H10FN/c16-14-8-6-13(7-9-14)15(10-11-17)12-4-2-1-3-5-12/h1-10H

InChI Key

UFRQEUKCUNWZAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CC#N)C2=CC=C(C=C2)F

Origin of Product

United States

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